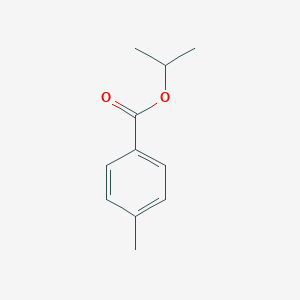

3-苄基-2-羟基苯甲酸

描述

3-Benzyl-2-hydroxybenzoic acid is a compound that can be associated with various hydroxybenzoic acids, which are known for their diverse biological properties and applications in different industries. While the provided papers do not directly discuss 3-Benzyl-2-hydroxybenzoic acid, they do provide insights into the chemistry of hydroxybenzoic acids and their derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of hydroxybenzoic acid derivatives is a topic of interest in several studies. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid has been explored, leading to the synthesis of benzofuran derivatives, which suggests that similar electrochemical methods could potentially be applied to synthesize derivatives of 3-Benzyl-2-hydroxybenzoic acid . Additionally, novel synthetic routes for creating hybrid derivatives of 3-hydroxybenzoic acid have been reported, indicating the versatility of these compounds in forming new chemical entities with potential biological activities . The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid through bromination, diazo, and hydrolysis reactions further exemplifies the chemical manipulability of hydroxybenzoic acids .

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acid derivatives can be quite complex, as evidenced by the X-ray crystallography studies. For example, the crystal structure of a Schiff base compound derived from 2-hydroxybenzoic acid has been determined, showing a nearly coplanar arrangement of benzene rings . This suggests that 3-Benzyl-2-hydroxybenzoic acid could also exhibit interesting structural features that may influence its physical and chemical properties.

Chemical Reactions Analysis

Hydroxybenzoic acids are known to participate in various chemical reactions. The preparation and reactivity of iodine(III) reagents derived from 3-iodosylbenzoic acid demonstrate the potential for hydroxybenzoic acids to be involved in oxidation reactions and to form new compounds through recyclable reagents . The formation of co-crystals with other compounds, such as N-donor compounds, indicates the ability of hydroxybenzoic acids to engage in molecular recognition and hydrogen bonding, which could be relevant for 3-Benzyl-2-hydroxybenzoic acid as well [3, 7].

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acids can be influenced by their molecular structure. Core-level studies of positional and conformational isomerism in hydroxybenzoic acids reveal the impact of isomerism on binding energies and spectroscopic signatures, which could be pertinent to understanding the properties of 3-Benzyl-2-hydroxybenzoic acid . The liquid crystalline properties of novel mesogenic benzoic acids with large branches also highlight the potential for hydroxybenzoic acid derivatives to exhibit unique phase behaviors at high temperatures .

科学研究应用

抗菌活性:3-羟基苯甲酸的一种新型酯/杂交衍生物,与 3-苄基-2-羟基苯甲酸密切相关,已被合成并表现出潜在的抗菌活性,表明其在开发新的化学治疗剂中的应用 (Satpute, Gangan, & Shastri, 2018).

工业应用:该化合物的衍生物用于香料工业,表明其在香精香料化学中的相关性 (Satpute et al., 2018).

厌氧代谢研究:对反硝化细菌 Thauera aromatica 的研究表明 3-羟基苯甲酸的厌氧代谢,其结构与 3-苄基-2-羟基苯甲酸相似。这项研究有助于了解芳香族化合物的微生物降解 (Laempe, Jahn, Breese, Schägger, & Fuchs, 2001).

聚合物合成:聚(3-羟基苯甲酸)的合成表明其在材料科学和聚合物化学中的应用 (Kricheldorf, Zang, & Schwarz, 1982).

植物中的糖基转移酶活性:一项涉及拟南芥糖基转移酶的研究显示了对 3-羟基苯甲酸的活性,揭示了其在植物生物化学和基因工程中的作用 (Lim et al., 2002).

环境和化学研究:该化合物的衍生物,例如钠盐,因其在溶液中的导电特性而被研究,这与环境化学和物理学有关 (Stanczyk, Boruń, & Jóźwiak, 2019).

药物应用:对羟基苯甲酸酯,衍生自 4-羟基苯甲酸,3-苄基-2-羟基苯甲酸的结构类似物,被广泛用作药物、化妆品和食品中的防腐剂 (Haman et al., 2015).

缓蚀:研究了 3-羟基苯甲酸作为 AISI 316L 不锈钢的缓蚀剂,表明其在工业应用中的潜力 (Narváez, Cano, & Bastidas, 2005).

荧光团开发:对与 3-羟基苯甲酸相关的 3-羟基苯并[g]色酮的研究突出了它们作为生物研究和显微镜荧光团的用途 (Kyriukha et al., 2018).

安全和危害

未来方向

属性

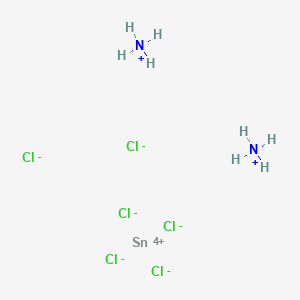

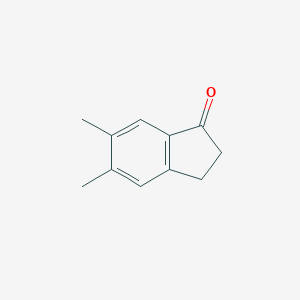

IUPAC Name |

3-benzyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVVASYGZFERRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

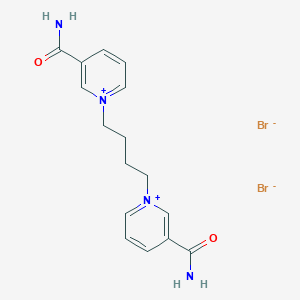

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552521 | |

| Record name | 3-Benzyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-hydroxybenzoic acid | |

CAS RN |

16122-06-8 | |

| Record name | 3-Benzyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)